3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4/c1-29-15-8-6-7-14(13-15)25-23(28)21-20(17-10-3-5-12-19(17)30-21)26-22(27)16-9-2-4-11-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVHMKCPHMDCAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Bromination: The bromobenzamido group is introduced by brominating the benzofuran derivative using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Methoxylation: The methoxyphenyl group is added through a nucleophilic substitution reaction, where a methoxy group is introduced to the phenyl ring using methanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom in the bromobenzamido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of benzofuran are explored for their potential as drugs. This compound could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. For instance, if it exhibits anticancer activity, it might inhibit specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Halogen Substituents : The target’s 2-bromobenzamido group contrasts with chlorine in the analog from . Bromine’s larger atomic radius may enhance hydrophobic interactions or halogen bonding in biological targets compared to chlorine .
- N-Substituent Position : The 3-methoxyphenyl group in the target vs. 2-methoxyphenyl in ’s analog could alter steric effects and electronic distribution, impacting receptor binding .
Physicochemical Properties
- Solubility : The 3-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-methylphenyl group in ’s analog, as methoxy is more polar than methyl .
- Lipophilicity: Bromine’s hydrophobicity may increase logP values relative to chlorine or amino-substituted analogs, affecting membrane permeability .
Pharmacological Activity
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Enzyme Inhibition : The benzimidazole-containing compound () demonstrated IDO1 inhibitory activity (37% yield in synthesis), implying that electron-rich substituents may enhance enzyme binding .
- Halogen Effects : The 3-chlorobenzamido analog () may exhibit different potency profiles compared to the brominated target due to differences in electronegativity and steric bulk .
Biological Activity
3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure suggests potential applications in various biological contexts, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H17BrN2O3
- Molecular Weight : 397.25 g/mol
Antinociceptive Activity
Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. For instance, derivatives with similar structural motifs have been shown to be more potent than common analgesics such as aspirin and acetaminophen, suggesting a potential for pain management applications .
Antimicrobial Activity
Studies on various benzofuran derivatives indicate that they possess antimicrobial properties. Compounds with similar structures have demonstrated selective activity against Gram-positive bacteria and some fungi. The minimal inhibitory concentrations (MIC) for these compounds suggest moderate antibacterial activity, warranting further investigation into their potential as antimicrobial agents .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in nociceptive pathways or microbial resistance mechanisms. The presence of the benzofuran core is believed to enhance its bioactivity through various biochemical pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzofuran derivatives has been extensively studied. Modifications in the substituents on the benzofuran core significantly influence biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish potency against specific targets, including cancer cells and microbial strains .
Case Study 1: Antinociceptive Effects
In a comparative study involving various benzofuran derivatives, it was found that compounds with bromine substitutions exhibited enhanced antinociceptive effects in murine models. The study measured pain response using hot plate and tail flick tests, demonstrating that these compounds could serve as effective analgesics .
Case Study 2: Antimicrobial Screening
A screening of benzofuran derivatives against common bacterial strains revealed that certain modifications led to increased efficacy against Staphylococcus aureus and Candida albicans. The study highlighted a few lead compounds with promising MIC values, indicating potential for further development into therapeutic agents .
Summary of Findings
| Property | Description |
|---|---|
| Antinociceptive | Potent analgesic properties compared to standard drugs |
| Antimicrobial | Selective activity against Gram-positive bacteria |
| Mechanism | Likely interacts with nociceptive pathways and microbial targets |
| SAR Insights | Modifications significantly affect biological activity |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 3-(2-bromobenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide?
Synthesis typically involves a multi-step process:
Benzofuran Core Formation : Cyclization of phenol derivatives with appropriate reagents (e.g., via acid-catalyzed Friedel-Crafts reactions) .
Amide Coupling : Reaction of the benzofuran carboxylic acid with 3-methoxyaniline using coupling agents like DCC/DMAP or HATU in solvents such as DCM or DMF .
Bromobenzamide Substitution : Introduction of the 2-bromobenzamido group via nucleophilic acyl substitution under controlled pH and temperature .
Q. Key Optimization Parameters :
- Temperature : 60–80°C for amide coupling to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Catalysts : DMAP (4-dimethylaminopyridine) enhances coupling efficiency by reducing racemization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and amide bond formation (e.g., δ 7.2–8.1 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺: ~483.02 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What functional groups dominate its reactivity, and how do they influence experimental design?
- Bromobenzamide : Electrophilic aromatic substitution (EAS) susceptibility due to bromine’s electron-withdrawing effect .
- Methoxyphenyl : Electron-donating methoxy group enhances solubility in polar solvents and stabilizes charge-transfer interactions .
- Benzofuran Core : Prone to oxidation (e.g., epoxidation) under strong oxidizing conditions .
Q. Experimental Design Implications :
- Avoid aqueous basic conditions to prevent hydrolysis of the amide bond.
- Use inert atmospheres (N₂/Ar) during reactions involving bromine substituents to prevent radical side reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological activity?
Methodology :
Substituent Variation : Synthesize analogs with:
- Halogen replacements (Cl, F) at the benzamide position.
- Methoxy vs. hydroxy groups on the phenyl ring .
Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values).
- Cell-Based Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) .
Q. Example SAR Findings :
| Substituent (R1) | Biological Activity (IC₅₀, μM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 2-Bromo | 0.45 ± 0.02 | 12:1 |
| 4-Fluoro | 1.20 ± 0.15 | 5:1 |
| 3-Chloro | 0.89 ± 0.10 | 8:1 |
Q. How can contradictory data on biological activity (e.g., conflicting IC₅₀ values) be resolved?
Root Causes :
- Assay Variability : Differences in cell line viability protocols (e.g., ATP-based vs. resazurin assays) .
- Compound Stability : Degradation in DMSO stock solutions over time .
Q. Resolution Strategies :
Orthogonal Validation : Confirm activity using:
- Cellular Thermal Shift Assay (CETSA) : Verify target engagement in live cells.
- Crystallography : Resolve binding modes (e.g., bromine’s halogen bonding with kinase hinge regions) .
QC Protocols : Standardize stock solution preparation (e.g., fresh DMSO aliquots stored at -80°C) .
Q. What computational methods predict its interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., PLK1) using PDB structures (e.g., 4RD7). Bromine’s van der Waals interactions contribute to ΔG values ≤ -9.5 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics:
- RMSD ≤ 2.0 Å (stable binding).
- Hydrogen bonds with backbone amides (e.g., Glu140 in PLK1) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Microsomal Stability : Incubate with human liver microsomes (HLM); measure t₁/₂ using LC-MS. Low stability (t₁/₂ < 30 min) suggests need for prodrug strategies .
- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC₅₀ > 10 μM desirable) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Factors :
- Reagent Purity : Impure starting materials (e.g., <95% 3-methoxyaniline) reduce coupling efficiency .
- Workup Methods : Column chromatography vs. recrystallization affects recovery rates .
Q. Mitigation :
- Design of Experiments (DoE) : Use response surface methodology to optimize solvent/stoichiometry.
- In-line Analytics : Monitor reactions via FTIR or Raman spectroscopy for real-time yield estimation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
